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molecular formula C7H11N3S B8659370 5-Isopropylsulfanylpyrazin-2-amine

5-Isopropylsulfanylpyrazin-2-amine

Cat. No. B8659370
M. Wt: 169.25 g/mol
InChI Key: ISHPBMNJZXIFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096584B2

Procedure details

Sodium-2-propanethiolate (2.256 g, 20.69 mmol) was added to a stirred solution of 5-bromopyrazin-2-amine (3 g, 17.24 mmol) in DMF (15 mL) and heated at 100° C. under microwave conditions for 4 hours. A further portion of sodium-2-propanethiolate (2.256 g, 20.69 mmol) was added the reaction heated for a further 1 hour at 100° C. under microwave conditions. Water was added and the mixture extracted with EtOAc (×2). The combined organic layers were washed with water (×3), brine (×1), dried, (MgSO4), filtered and concentrated in vacuo to give the sub-title compound as a beige oil which was used without further purification.
Name
Sodium 2-propanethiolate
Quantity
2.256 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium 2-propanethiolate
Quantity
2.256 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][CH:3]([S-:5])[CH3:4].Br[C:7]1[N:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=1.O>CN(C=O)C>[CH:3]([S:5][C:7]1[N:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=1)([CH3:4])[CH3:2] |f:0.1,^1:0|

Inputs

Step One
Name
Sodium 2-propanethiolate
Quantity
2.256 g
Type
reactant
Smiles
[Na].CC(C)[S-]
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
sodium 2-propanethiolate
Quantity
2.256 g
Type
reactant
Smiles
[Na].CC(C)[S-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for a further 1 hour at 100° C. under microwave conditions
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (×3), brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried, (MgSO4),
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)SC=1N=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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